5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde is a brominated heterocyclic aromatic organic compound. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in various fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination: Starting from 3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde, bromination can be achieved using bromine in the presence of a suitable catalyst.
N-alkylation: The imidazo[1,2-a]pyridine core can be synthesized first, followed by N-alkylation with ethyl iodide to introduce the ethyl group at the 3-position.
Formylation: The final step involves the formylation of the brominated imidazo[1,2-a]pyridine using reagents like formic acid or formyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the bromine or other positions can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, ethers, and thioethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive compound with applications in drug discovery and development. Medicine: Research has indicated its use in the development of pharmaceuticals, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine-3-carboxaldehyde: Similar in structure but differs in the presence of a methoxy group.
5-Bromo-2-pyridinecarboxaldehyde: Another related compound with a different substitution pattern.
Uniqueness: 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile contribute to its importance in both research and industry.
Properties
IUPAC Name |
5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-8-7(6-14)12-10-5-3-4-9(11)13(8)10/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNNWTWKZQHIHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N1C(=CC=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198107 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxaldehyde, 5-bromo-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956327-21-1 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxaldehyde, 5-bromo-3-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956327-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-2-carboxaldehyde, 5-bromo-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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